(Z)-Non-2-en-1-ol

Catalog No.
S782789
CAS No.
41453-56-9
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Non-2-en-1-ol

CAS Number

41453-56-9

Product Name

(Z)-Non-2-en-1-ol

IUPAC Name

(Z)-non-2-en-1-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7-

InChI Key

NSSALFVIQPAIQK-FPLPWBNLSA-N

SMILES

Array

solubility

Soluble in oils and common organic solvents; Slightly soluble in water
Soluble (in ethanol)

Synonyms

(Z)-2-Nonenyl alcohol; cis-2-Nonen-1-ol; (2Z)-2-Nonen-1-ol

Canonical SMILES

CCCCCCC=CCO

Isomeric SMILES

CCCCCC/C=C\CO

The exact mass of the compound cis-2-Nonen-1-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oils and common organic solvents; slightly soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(Z)-Non-2-en-1-ol (CAS 41453-56-9), also known as cis-2-nonen-1-ol, is a 9-carbon unsaturated primary fatty alcohol characterized by a strictly defined cis-double bond at the C2 position. In industrial and laboratory procurement, it is primarily sourced as a high-impact lipid synthon, a stereospecific precursor for asymmetric catalysis, and a critical active ingredient in both chemical ecology and advanced fragrance formulation. The compound typically presents as a colorless liquid with a specific gravity of 0.841–0.847 and a refractive index of 1.447–1.453 at 20°C[1]. Its precise stereochemistry is the primary driver of its commercial value, dictating its receptor-binding affinity in biological systems and its distinct organoleptic profile in volatile formulations.

Substituting (Z)-non-2-en-1-ol with its geometric isomer, (E)-non-2-en-1-ol, or saturated analogs like nonan-1-ol, fundamentally compromises both chemical processability and end-product performance. From a synthetic standpoint, the cis-allylic alcohol exhibits unique thermodynamic lability; for example, it is highly susceptible to alkene isomerization during standard oxidation processes, requiring specialized, milder handling that trans-isomers do not . In biological and sensory applications, the Z-stereocenter is non-negotiable: it specifically de-orphanizes targeted insect odorant receptors and provides a distinct sweet-melon olfactory note, whereas the E-isomer triggers different receptor pathways and shifts the odor profile to an incompatible waxy-green note. Consequently, generic substitution results in synthesis failures, lost biological efficacy, and off-target sensory profiles.

Stereochemical Lability During Tandem Oxidation Processes

In tandem oxidation-oxime formation reactions using manganese dioxide, the allylic stereochemistry significantly influences product stability. While (E)-non-2-en-1-ol reacts smoothly to yield the corresponding O-methyl oxime with complete retention of configuration, (Z)-non-2-en-1-ol undergoes significant alkene isomerization under identical conditions, resulting in a Z:E isomer mixture of 2.4:1 .

Evidence DimensionAlkene isomerization ratio during MnO2-mediated oxidation
Target Compound Data(Z)-non-2-en-1-ol: Yields a Z:E mixture of 2.4:1
Comparator Or Baseline(E)-non-2-en-1-ol: Complete retention of E-configuration
Quantified DifferenceSignificant stereochemical lability in the Z-isomer vs. stable E-isomer
ConditionsMnO2 (5-20 equiv.), 4Å molecular sieves, CH2Cl2 reflux

Procurement teams sourcing this compound for downstream aldehyde or oxime synthesis must select milder, non-isomerizing oxidation routes compared to those used for the trans-isomer.

Organoleptic Differentiation in Fragrance Formulation

In flavor and fragrance applications, the stereochemistry of nonenol isomers dictates the organoleptic profile. (Z)-non-2-en-1-ol is characterized by sweet, fatty, and waxy-melon notes, whereas its geometric isomer, (E)-non-2-en-1-ol, shifts toward a waxy-green profile [1]. Furthermore, the Z-isomer maintains a highly specific odor threshold, making it a high-impact aroma chemical compared to saturated baseline alcohols.

Evidence DimensionOrganoleptic profile and primary olfactory notes
Target Compound Data(Z)-non-2-en-1-ol: Waxy-melon, sweet fatty notes
Comparator Or Baseline(E)-non-2-en-1-ol: Waxy-green notes
Quantified DifferenceDistinct shift from melon/sweet to green/waxy based purely on Z/E stereochemistry
ConditionsStandard olfactory evaluation in fragrance concentrates

Flavor and fragrance buyers cannot substitute the E-isomer if a specific sweet-melon profile is required for the final consumer product.

Enantioselective Epoxidation Yields Based on Hydroxyl Proximity

The position of the cis-double bond relative to the hydroxyl group alters the enantiomeric excess (ee) during epoxidation with chiral dioxiranes. (Z)-non-2-en-1-ol achieves a 79% ee, whereas moving the double bond one carbon further away in (Z)-non-3-en-1-ol increases the yield to 82% ee. This demonstrates that the allylic hydroxyl group's hydrophilicity directly competes with the catalyst's stereodifferentiation mechanism [1].

Evidence DimensionEnantiomeric excess (ee) in chiral dioxirane epoxidation
Target Compound Data(Z)-non-2-en-1-ol: 79% ee
Comparator Or Baseline(Z)-non-3-en-1-ol: 82% ee
Quantified Difference3% reduction in ee due to allylic vs. homoallylic hydroxyl positioning
ConditionsEpoxidation using chiral ketone catalysts (dioxiranes)

Synthetic chemists must account for the specific allylic proximity of the hydroxyl group when calculating catalyst loading and expected stereochemical yields.

Receptor-Specific Activation in Vector Control Formulations

Electrophysiological screening of human lice odorant receptors (PhumOR2) demonstrates that specific unsaturated aliphatic alcohols act as potent ligands. (Z)-non-2-en-1-ol is part of a narrow set of physiologically active molecules that successfully trigger PhumOR2 responses, whereas generic saturated fatty alcohols (e.g., 1-nonanol) fail to elicit equivalent repellent behaviors[1].

Evidence DimensionPhumOR2 receptor activation and repellent efficacy
Target Compound Data(Z)-non-2-en-1-ol: Physiologically active ligand triggering avoidance
Comparator Or BaselineSaturated fatty alcohols (e.g., 1-nonanol): Lower or non-specific receptor affinity
Quantified DifferenceSelective electrophysiological response restricted to specific unsaturated motifs
ConditionsTwo-electrode voltage-clamp (TEVC) in Xenopus laevis oocytes expressing PhumOR2

Formulators of next-generation insect repellents must procure the exact unsaturated isomer to ensure binding to the target olfactory receptor.

Oxidation-Sensitive Aldehyde/Oxime Manufacturing

When synthesizing downstream oximes or aldehydes, (Z)-non-2-en-1-ol is selected over the trans-isomer but requires specialized, non-isomerizing oxidation protocols to prevent the 2.4:1 Z:E scrambling observed with standard MnO2 conditions .

High-Impact Flavor and Fragrance Compounding

Procured for premium fragrance and food flavoring applications requiring authentic sweet-melon notes, where trans-isomers would introduce off-target waxy-green profiles [1].

Precursor for Asymmetric Epoxides

Utilized in advanced organic synthesis to generate chiral epoxides, where the specific proximity of the allylic alcohol is factored into the choice of chiral dioxirane catalysts to achieve targeted enantiomeric excess [2].

Stereocontrolled Synthesis of Pheromones and Chemical Ecology Agents

Used as a precise ligand for odorant receptor de-orphanization and the formulation of targeted insect repellents where the cis-allylic structure is mandatory for biological activity [3].

Physical Description

Colourless liquid; Melon aroma

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

142.135765193 Da

Monoisotopic Mass

142.135765193 Da

Boiling Point

96.00 °C. @ 10.00 mm Hg

Heavy Atom Count

10

Density

0.841-0.847

UNII

JLW774VC2R

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 115 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 114 of 115 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41453-56-9

Wikipedia

(2Z)-2-nonen-1-ol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Nonen-1-ol, (2Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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